molecular formula C9H7ClO2 B1306211 2,3-Dihydro-1-benzofuran-2-carbonyl chloride CAS No. 27347-32-6

2,3-Dihydro-1-benzofuran-2-carbonyl chloride

Cat. No.: B1306211
CAS No.: 27347-32-6
M. Wt: 182.6 g/mol
InChI Key: QZVPHVMVWZKULP-UHFFFAOYSA-N
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Description

2,3-Dihydro-1-benzofuran-2-carbonyl chloride is an organic compound with the molecular formula C9H7ClO2. . This compound is characterized by the presence of a benzofuran ring fused with a carbonyl chloride group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1-benzofuran-2-carbonyl chloride typically involves the chlorination of 2,3-Dihydro-1-benzofuran-2-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

C9H8O3+SOCl2C9H7ClO2+SO2+HCl\text{C9H8O3} + \text{SOCl2} \rightarrow \text{C9H7ClO2} + \text{SO2} + \text{HCl} C9H8O3+SOCl2→C9H7ClO2+SO2+HCl

This method is efficient and yields a high purity product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1-benzofuran-2-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Reduction Reactions: The compound can be reduced to 2,3-Dihydro-1-benzofuran-2-methanol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the benzofuran ring can be achieved using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Reagents like ammonia (NH3) or primary amines in the presence of a base (e.g., pyridine) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium is often employed.

Major Products:

    Amides, esters, and thioesters: from substitution reactions.

    2,3-Dihydro-1-benzofuran-2-methanol: from reduction reactions.

    Oxidized benzofuran derivatives: from oxidation reactions.

Scientific Research Applications

2,3-Dihydro-1-benzofuran-2-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of various benzofuran derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential anticancer and antiviral agents.

    Medicine: Benzofuran derivatives synthesized from this compound have shown promise in treating diseases such as cancer and viral infections.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1-benzofuran-2-carbonyl chloride is primarily related to its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, modulating their activity and leading to therapeutic effects. The specific molecular targets and pathways involved depend on the nature of the derivative formed .

Comparison with Similar Compounds

    2,3-Dihydro-1-benzofuran-2-carboxylic acid: This compound is a precursor in the synthesis of 2,3-Dihydro-1-benzofuran-2-carbonyl chloride.

    2,3-Dihydro-1-benzofuran-2-methanol: A reduction product of this compound.

    Benzofuran: The parent compound of the benzofuran derivatives.

Uniqueness: this compound is unique due to its reactivity as an acyl chloride, making it a versatile intermediate in organic synthesis. Its ability to form a wide range of derivatives enhances its utility in various scientific and industrial applications .

Properties

IUPAC Name

2,3-dihydro-1-benzofuran-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVPHVMVWZKULP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C21)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383665
Record name 2,3-dihydro-1-benzofuran-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27347-32-6
Record name 2,3-dihydro-1-benzofuran-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydro-benzofuran-2-carbonyl chloride
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